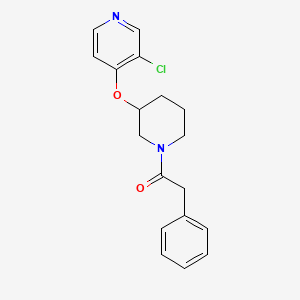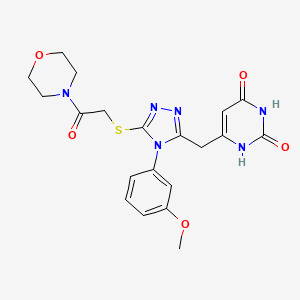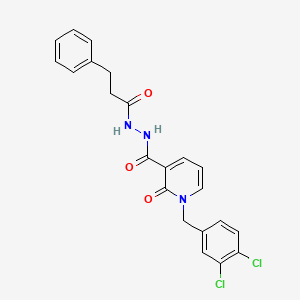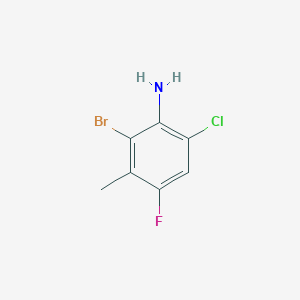![molecular formula C14H15N5O3S B2932354 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1021082-24-5](/img/structure/B2932354.png)
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The structure of this compound is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been found to exhibit a wide range of applications as synthetic intermediates and promising pharmaceuticals .Physical And Chemical Properties Analysis
The molecular weight of this compound is 412.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass of this compound is 412.16477390 g/mol . The topological polar surface area of this compound is 97.2 Ų .Scientific Research Applications
Structural Studies and Supramolecular Assembly
A study by Dey et al. (2015) on the structural analysis of nimesulide triazole derivatives, closely related to the chemical structure of interest, utilized X-ray powder diffraction to determine crystal structures. The research highlighted the nature of intermolecular interactions, emphasizing hydrogen bonds and C-H⋯π interactions that contribute to the compounds' two-dimensional and three-dimensional frameworks. This foundational knowledge aids in understanding how such compounds can be designed for specific applications in materials science and drug development (Dey et al., 2015).
Antimicrobial Activity
Srinivas (2016) synthesized novel bis-[4-methoxy-3-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazin-3-yl)phenyl]methanes and bis-[(triazolo[3,4-b]thiadiazipin-3-yl)phenyl]methanes, assessing their antimicrobial activities against various bacteria and fungi. This research suggests the potential of such compounds in developing new antimicrobial agents, offering an avenue for further exploration in pharmaceutical applications (Srinivas, 2016).
Synthetic Methodologies
The work by PestiJaan et al. (1998) on the methanesulfonates of α-styryl carbinol antifungal agents, closely related structurally to the compound , details practical processes for large-scale production. These processes could be adapted for the synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide, potentially enhancing its availability for research and development in antifungal applications (PestiJaan et al., 1998).
Ligand Design for Metal Coordination
Research by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide demonstrates the compounds' potential as ligands for metal coordination. These findings could be extrapolated to the design of metal-organic frameworks (MOFs) and catalysts using the compound of interest, facilitating advancements in catalysis and materials science (Jacobs et al., 2013).
Future Directions
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This suggests that “N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide” and its derivatives could be further explored for potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]methanesulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound belongs, is known to interact with different target receptors due to its hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar structure have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with a similar structure have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-23(20,21)15-9-10-22-13-8-7-12-16-17-14(19(12)18-13)11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGAZSZCSXTPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932273.png)

![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)



![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)
![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)
![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)
![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)


